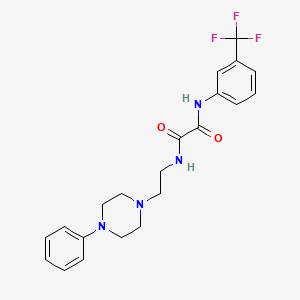

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-4-6-17(15-16)26-20(30)19(29)25-9-10-27-11-13-28(14-12-27)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFWUFDXAIHMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 4-phenylpiperazine with 2-chloro-1-(3-trifluoromethyl)phenylethanone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure with a piperazine moiety and trifluoromethyl phenyl group, which are known to enhance biological activity. The synthesis typically involves the reaction of 4-phenylpiperazine derivatives with oxalamide precursors, followed by purification and characterization through techniques such as NMR and mass spectrometry.

Anticonvulsant Activity

One of the primary applications of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is its anticonvulsant properties. A study evaluated various derivatives for their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant activity in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models, suggesting their potential use in treating epilepsy .

Table 1: Anticonvulsant Activity of Derivatives

| Compound ID | MES Activity | PTZ Activity | Toxicity Level |

|---|---|---|---|

| Compound A | Positive | Positive | Low |

| Compound B | Negative | Positive | Moderate |

| Compound C | Positive | Negative | Low |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenylpiperazine and trifluoromethyl groups significantly influence the anticonvulsant efficacy. The presence of the trifluoromethyl group appears to enhance binding affinity to sodium channels, which are critical in seizure propagation .

Cancer Treatment

Emerging research suggests that compounds similar to this compound may also serve as A2A receptor inhibitors, which are implicated in cancer progression. The ability to inhibit these receptors can potentially lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Anxiolytic and Antidepressant Effects

In addition to anticonvulsant properties, some derivatives have shown promise as anxiolytic and antidepressant agents. For instance, a derivative was tested for its effects on anxiety-like behavior in mouse models, showing significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving several compounds derived from this compound, researchers found that specific modifications led to enhanced efficacy in seizure models. The most potent derivative demonstrated a notable decrease in seizure frequency compared to control groups .

Case Study 2: Cancer Inhibition

Another study focused on the application of similar compounds as A2A receptor antagonists demonstrated significant tumor inhibition in xenograft models. The treated groups exhibited reduced tumor size compared to untreated controls, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group in the target compound and analogs like 10e and 1c enhances resistance to oxidative metabolism, a feature critical for pesticidal or long-acting flavor agents .

- Piperazine Linkers: Piperazine-containing compounds (e.g., 10e, target compound) may exhibit improved solubility and receptor binding compared to non-polar analogs like GMC-1 .

- Functionalization : Methoxy or pyridyl groups (e.g., S336 ) enhance flavor-enhancing properties, while halogenated substituents (e.g., GMC-1 ) are linked to antimicrobial activity .

Biological Activity

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and anticonvulsant research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its structure can be represented as follows:

Key Characteristics

- Molecular Formula : C19H22F3N3O2

- Molecular Weight : 389.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of certain receptors in the central nervous system, particularly those involved in neurotransmitter release and uptake. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration and receptor affinity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those containing piperazine derivatives. For instance, a study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity using standard models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that compounds with trifluoromethyl substitutions exhibited significant anticonvulsant effects, suggesting a structure-activity relationship (SAR) that favors such modifications .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound ID | Dose (mg/kg) | MES Protection (%) | Comments |

|---|---|---|---|

| 14 | 100 | 80 | High efficacy in MES test |

| 15 | 300 | 60 | Moderate efficacy |

| 16 | 100 | 0 | Inactive |

| 17 | 300 | 75 | Significant activity |

Study on Anticonvulsant Efficacy

A study conducted by Kamiński et al. (2015) synthesized several derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and tested their efficacy in animal models. The findings revealed that compounds with a trifluoromethyl group showed enhanced protection against seizures induced by MES, indicating a promising therapeutic profile for epilepsy treatment .

Neurotoxicity Assessment

In addition to pharmacological efficacy, the safety profile was assessed using the rotarod test to evaluate acute neurological toxicity. Most tested compounds exhibited low toxicity at therapeutic doses, supporting their potential for further development as safe anticonvulsants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves carbodiimide-mediated coupling (e.g., DCC or HATU) to form the oxalamide core, followed by functionalization of the piperazine and trifluoromethylphenyl moieties. Key steps include:

- Coupling : Use activating agents like HATU or DIPEA in anhydrous DMF/DCM under nitrogen to minimize hydrolysis .

- Temperature Control : Reactions are performed at 0–25°C to prevent side reactions (e.g., overoxidation) .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures ensures >95% purity .

- Yield Optimization : Adjusting stoichiometry (1.2–1.5 eq of amine precursors) and solvent polarity (e.g., THF for better solubility) can improve yields to 70–85% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of amide bond formation and substituent positions (e.g., piperazine proton integration at δ 2.5–3.5 ppm) .

- HRMS/ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z ~470) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~12–14 min .

- TLC : Monitor reaction progress with silica plates (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., RSK) or GPCRs (e.g., serotonin receptors) at 1–10 μM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific biological targets?

- Target Engagement :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., RSK) at varying concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Cellular Pathways :

- Western Blotting : Assess downstream phosphorylation (e.g., ERK1/2) in treated vs. untreated cells .

- siRNA Knockdown : Validate target specificity by silencing candidate receptors .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Assay Standardization :

- Use identical cell lines/passage numbers and serum-free conditions to minimize variability .

- Validate potency via orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Compound Stability :

- Monitor degradation in DMSO stocks over 72 hours using LC-MS; reprepare solutions weekly .

- Meta-Analysis : Compare structural analogs (e.g., piperazine vs. morpholine substitutions) to identify SAR trends .

Q. How does modifying substituents on the phenylpiperazine moiety affect the compound's pharmacokinetics and binding affinity?

- SAR Studies :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

- Hydrophobic Substituents : Replace phenyl with indole to improve blood-brain barrier penetration (logP ~3.5) .

- Binding Affinity :

- Molecular Docking : Simulate interactions with receptor binding pockets (e.g., 5-HT₁A) using AutoDock Vina .

- Alanine Scanning : Mutate key residues (e.g., Asp116 in 5-HT₁A) to assess critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.